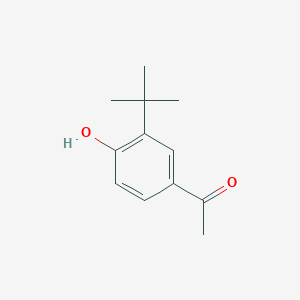
1-(3-Tert-butyl-4-hydroxyphenyl)ethanone
Overview
Description
1-(3-Tert-butyl-4-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C12H16O2. It is known for its antioxidant properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Tert-butyl-4-hydroxyphenyl)ethanone can be synthesized through the reaction of acetic acid on 2,6-di-tert-butylphenol with trifluoroacetic anhydride at room temperature . Another method involves the reaction of acetyl chloride with 2,6-di-tert-butylphenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned chemical reactions, ensuring high yield and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
1-(3-Tert-butyl-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Scientific Research Applications
1-(3-Tert-butyl-4-hydroxyphenyl)ethanone is used in various scientific research applications, including:
Chemistry: As an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in plastics and rubber to enhance durability
Mechanism of Action
The antioxidant mechanism of 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. This process stabilizes the free radicals and prevents oxidative damage to cells and materials .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyacetophenone: Similar structure but with additional tert-butyl groups.
2,6-Di-tert-butylphenol: Lacks the ethanone group but shares the tert-butyl and hydroxyl groups
Uniqueness
1-(3-Tert-butyl-4-hydroxyphenyl)ethanone is unique due to its specific combination of antioxidant properties and its ability to undergo various chemical reactions, making it versatile for multiple applications .
Properties
IUPAC Name |
1-(3-tert-butyl-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(13)9-5-6-11(14)10(7-9)12(2,3)4/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWMYURDYQZZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547688 | |
| Record name | 1-(3-tert-Butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16928-01-1 | |
| Record name | 1-(3-tert-Butyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














